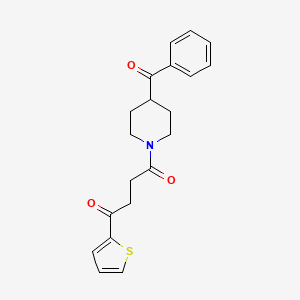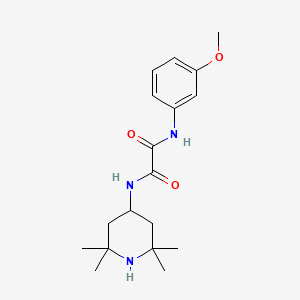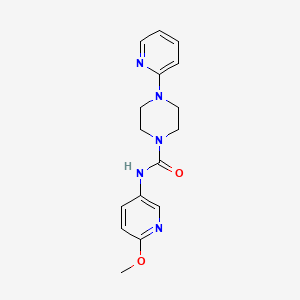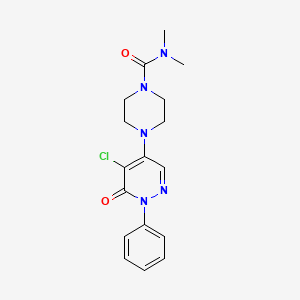
N-(8-Quinolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Quinolyl)pivalamide (QPA) is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. QPA is a white crystalline solid with a molecular formula of C15H16N2O, and a molecular weight of 240.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-(8-Quinolyl)pivalamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and replication. N-(8-Quinolyl)pivalamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(8-Quinolyl)pivalamide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. N-(8-Quinolyl)pivalamide has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(8-Quinolyl)pivalamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-(8-Quinolyl)pivalamide also exhibits high stability and solubility, which makes it suitable for use in various experimental setups. However, one limitation of N-(8-Quinolyl)pivalamide is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the study of N-(8-Quinolyl)pivalamide, including the development of N-(8-Quinolyl)pivalamide-based drugs for the treatment of cancer and viral infections. Further research is also needed to elucidate the mechanism of action of N-(8-Quinolyl)pivalamide and to identify its molecular targets. Additionally, the synthesis of N-(8-Quinolyl)pivalamide derivatives with improved potency and selectivity is an area of active research. Finally, the use of N-(8-Quinolyl)pivalamide in catalysis and materials science is an area that has yet to be fully explored.
Métodos De Síntesis
The synthesis of N-(8-Quinolyl)pivalamide involves the reaction between 8-hydroxyquinoline and pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia to yield N-(8-Quinolyl)pivalamide. The yield of N-(8-Quinolyl)pivalamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.
Aplicaciones Científicas De Investigación
N-(8-Quinolyl)pivalamide has been studied extensively in the field of medicinal chemistry due to its potential as an anticancer and antiviral agent. Several studies have shown that N-(8-Quinolyl)pivalamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(8-Quinolyl)pivalamide has also been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
2,2-dimethyl-N-quinolin-8-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)13(17)16-11-8-4-6-10-7-5-9-15-12(10)11/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHHUQNJJELJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-8-yl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B7546457.png)


![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)
![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)